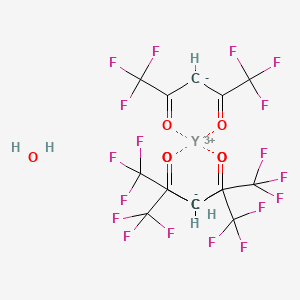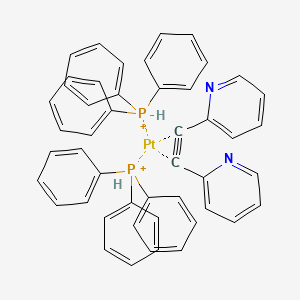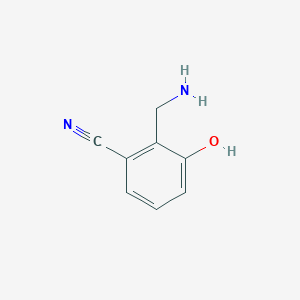
Yttrium(III)hexafluoroacetylacetonatedihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yttrium(III)hexafluoroacetylacetonatedihydrate, with the chemical formula Y(C5HF6O2)3·2H2O, is a coordination compound where yttrium is bonded to hexafluoroacetylacetonate ligands and water molecules. This compound is known for its use in various scientific and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Yttrium(III)hexafluoroacetylacetonatedihydrate can be synthesized through the reaction of yttrium salts, such as yttrium chloride or yttrium nitrate, with hexafluoroacetylacetone in the presence of a base. The reaction typically occurs in an organic solvent like ethanol or acetone, and the product is obtained by crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is then purified through recrystallization and drying processes .
Análisis De Reacciones Químicas
Types of Reactions
Yttrium(III)hexafluoroacetylacetonatedihydrate primarily undergoes coordination reactions due to the presence of the hexafluoroacetylacetonate ligands. It can also participate in substitution reactions where the ligands are replaced by other coordinating molecules .
Common Reagents and Conditions
Common reagents used in reactions with this compound include other metal salts, organic ligands, and bases. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound depend on the nature of the reagents used. For example, reacting with different ligands can produce various yttrium complexes with distinct properties .
Aplicaciones Científicas De Investigación
Yttrium(III)hexafluoroacetylacetonatedihydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Yttrium(III)hexafluoroacetylacetonatedihydrate exerts its effects is primarily through coordination chemistry. The hexafluoroacetylacetonate ligands stabilize the yttrium ion, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in medical applications or forming stable complexes in material synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Cerium(III)hexafluoroacetylacetonate: Similar in structure but contains cerium instead of yttrium.
Cobalt(II)hexafluoroacetylacetonate: Contains cobalt and exhibits different chemical properties due to the different metal center.
Ytterbium(III)hexafluoroacetylacetonate: Another lanthanide complex with similar ligands but different reactivity due to the presence of ytterbium.
Uniqueness
Yttrium(III)hexafluoroacetylacetonatedihydrate is unique due to its specific coordination environment and the properties imparted by the hexafluoroacetylacetonate ligands. Its stability and reactivity make it particularly useful in applications requiring precise control over chemical interactions .
Propiedades
Fórmula molecular |
C15H5F18O7Y |
|---|---|
Peso molecular |
728.07 g/mol |
Nombre IUPAC |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;yttrium(3+);hydrate |
InChI |
InChI=1S/3C5HF6O2.H2O.Y/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h3*1H;1H2;/q3*-1;;+3 |
Clave InChI |
LXNUXXZLJIEMLH-UHFFFAOYSA-N |
SMILES canónico |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.O.[Y+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[9,9'-Bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B13134971.png)










![N-cyclohexylcyclohexanamine;(2S)-8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid](/img/structure/B13135035.png)

